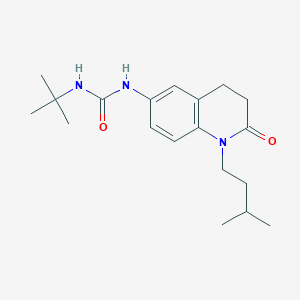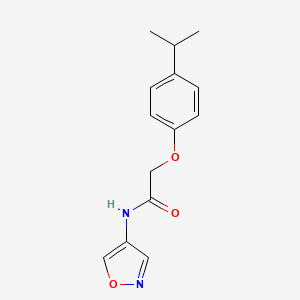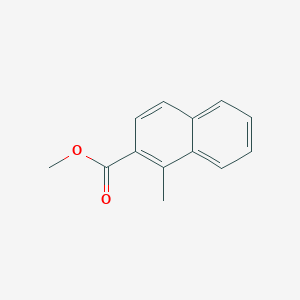![molecular formula C14H19ClN2O5S2 B2533933 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid CAS No. 1396972-73-8](/img/structure/B2533933.png)
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid” is a chemical compound with the CAS Number: 1396972-73-8 . Its molecular weight is 394.9 and its molecular formula is C14H19ClN2O5S2 . The IUPAC name for this compound is N-{2-chloro-5-[(dimethylamino)sulfonyl]benzoyl}(methyl)homocysteine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19ClN2O5S2/c1-17(2)24(21,22)9-4-5-11(15)10(8-9)13(18)16-12(14(19)20)6-7-23-3/h4-5,8,12H,6-7H2,1-3H3,(H,16,18)(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Sorption and Interaction with Soil Components
- The compound demonstrates significant sorption properties, particularly in relation to soil components. It has been noted that the sorption of similar compounds can be rationalized based on various soil parameters such as pH, organic carbon content, and specific soil minerals. This implies that 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-4-(methylsulfanyl)butanoic acid may also interact with soil organic matter and minerals, particularly iron oxides, which are relevant sorbents for similar compounds (Werner, Garratt, & Pigott, 2012).
Biological and Pharmacological Effects
- The compound, due to its complex structure, could potentially exhibit a range of biological and pharmacological effects. Similar compounds have been known to exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Therefore, it's plausible to speculate that this compound may also exhibit such diverse biological roles, albeit specific studies would be necessary to confirm this (Naveed et al., 2018).
Environmental and Wastewater Treatment Applications
- Compounds with similar structures have been investigated for their role in environmental applications, particularly in wastewater treatment processes. They are involved in the treatment of wastewater containing a variety of toxic pollutants. Given its structural complexity and potential reactivity, this compound may also be relevant in such environmental applications, especially in the context of pesticide and pharmaceutical industries (Goodwin, Carra, Campo, & Soares, 2018).
Synthetic and Structural Chemistry
- The structure and synthetic routes of similar compounds have been extensively studied, providing insights into their conformation and potential chemical behavior. The complexity of the molecule, coupled with its functional groups, suggests that this compound could also be of interest in synthetic and structural chemistry research, possibly offering unique properties and reactivity patterns (Issac & Tierney, 1996).
Safety and Hazards
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S2/c1-17(2)24(21,22)9-4-5-11(15)10(8-9)13(18)16-12(14(19)20)6-7-23-3/h4-5,8,12H,6-7H2,1-3H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGAVPVKTSUIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)
![Ethyl 2-[[2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]acetate](/img/structure/B2533852.png)
![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2533857.png)

![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)



![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2533870.png)


